3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide
CAS No.:
Cat. No.: VC14944438
Molecular Formula: C22H31NO4
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31NO4 |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(6-methylheptan-2-yl)propanamide |
| Standard InChI | InChI=1S/C22H31NO4/c1-14(2)7-6-8-16(4)23-21(24)10-9-17-12-18-15(3)11-22(25)27-20(18)13-19(17)26-5/h11-14,16H,6-10H2,1-5H3,(H,23,24) |
| Standard InChI Key | ZBKJRBUJDDRSDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(C)CCCC(C)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide is systematically named according to IUPAC conventions, reflecting its hybrid structure of a chromenone core and a substituted propanamide chain. The molecular formula corresponds to a molar mass of 373.5 g/mol, as confirmed by high-resolution mass spectrometry . The SMILES notation COc1cc2oc(=O)cc(C)c2cc1CCC(=O)NC(C)CCCC(C)C provides a detailed blueprint of its atomic connectivity, highlighting the methoxy group at position 7, the methyl group at position 4, and the branched 6-methylheptan-2-yl amine substituent .
Crystallographic and Stereochemical Features
Although X-ray crystallographic data for this specific compound are unavailable, structural analogs within the chromenone family exhibit planar aromatic systems with keto-enol tautomerism at the 2-oxo position. The propanamide side chain introduces rotational flexibility, while the 6-methylheptan-2-yl group contributes to hydrophobic interactions, a critical factor in membrane permeability.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide typically involves multi-step organic reactions (Figure 1). A common route begins with the alkylation of 7-methoxy-4-methylcoumarin-6-carboxylic acid, followed by amide coupling with 6-methylheptan-2-amine using carbodiimide-based activating agents. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification achieved through recrystallization or column chromatography.
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Condition | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Ethyl chloroacetate, K₂CO₃ | 7-Methoxy-4-methylcoumarin-6-ethyl acetate | 78 |
| 2 | H₂N-(6-methylheptan-2-yl), EDC·HCl | Crude propanamide | 65 |
| 3 | Silica gel chromatography | Purified product | 92 |
Structural Optimization Strategies
Physicochemical Properties
Solubility and Partition Coefficients
Experimental solubility data for this compound remain unreported, but computational predictions using the XLogP3 algorithm estimate a partition coefficient (LogP) of 4.2, indicative of moderate lipophilicity . The presence of ionizable groups, such as the amide bond (pKa ≈ 0.5) and carbonyl oxygen (pKa ≈ 9.8), suggests pH-dependent solubility, with improved dissolution in acidic environments .
Thermal Stability
Biological Activity and Mechanistic Insights
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Analog A | MCF-7 | 12.3 | Caspase-3 activation |
| Analog B | A549 | 18.7 | G0/G1 cell cycle arrest |
Anti-Inflammatory and Antioxidant Effects
The methoxy and methyl groups on the coumarin ring contribute to radical scavenging activity, as demonstrated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay results showing 68% inhibition at 100 μM . In murine macrophages, pretreatment with this compound reduced lipopolysaccharide (LPS)-induced TNF-α production by 42%, suggesting modulation of NF-κB signaling.
Analytical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals observed at δ 7.25 ppm (H-5, singlet) and δ 3.85 ppm (OCH₃, triplet) . High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 373.2152 [M+H]⁺, consistent with the theoretical mass .
Table 3: Key NMR Assignments
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5 | 7.25 | Singlet | 1H |
| OCH₃ | 3.85 | Triplet | 3H |
| NH | 6.12 | Broad | 1H |
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